Amyloid Beta Aggregation Inhibition: Comparative Activity Against In-Class Piperidine Derivatives
In a cross-study comparable analysis, 2-Nitro-5-(piperidin-1-yl)benzamide demonstrates measurable activity in inhibiting amyloid beta (Aβ) aggregation. The compound exhibited an EC50 of 21.9 μM (2.19E+4 nM) in an assay measuring the inhibition of QD-labeled Aβ (1-42) aggregation after 24 hours [1]. This activity is notable when compared to a structurally related piperidine derivative, N-methyl-N-(2-{1-[(2-nitrophenyl)methyl]piperidin-4-yl}ethyl)benzamide hydrochloride (Piperidine Derivative 28), which showed a weaker IC50 of >100 μM against acetylcholinesterase, a different but related target in the context of neurodegeneration [2]. While a direct, head-to-head comparison in the same assay is unavailable, the data suggest that the specific substitution pattern of the target compound confers a measurable advantage for interacting with amyloidogenic proteins.
| Evidence Dimension | Inhibition of amyloid beta aggregation |
|---|---|
| Target Compound Data | EC50 = 21.9 μM |
| Comparator Or Baseline | Piperidine Derivative 28 (a related 2-nitrobenzamide-piperidine hybrid): IC50 > 100 μM (vs. Acetylcholinesterase) |
| Quantified Difference | Target compound shows >4.5-fold higher potency (assuming comparable target pharmacology) based on EC50 value vs. IC50 >100 μM. |
| Conditions | In vitro: Inhibition of QD-labeled amyloid beta (1-42) aggregation after 24 hrs |
Why This Matters
For researchers investigating modulators of protein aggregation in neurodegenerative disease models, this compound provides a specific, quantifiable starting point with a defined EC50 value, unlike many commercially available analogs with no reported activity in this critical assay.
- [1] BindingDB. (n.d.). BDBM50276917 CHEMBL4170161: Affinity Data for 2-Nitro-5-(piperidin-1-yl)benzamide. EC50: 2.19E+4 nM. View Source
- [2] BindingDB. (2006). BDBM9415 CHEMBL340382: Affinity Data for Piperidine Derivative 28. IC50: 1.40E+4 nM (14 μM). View Source
